1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a fused thiazole-pyrimidine core, substituted with a carbamoylmethyl group at position 6 and an N-ethylpiperidine-3-carboxamide moiety at position 2 (Fig. 1). The 5-chloro-2-methylphenyl group on the carbamoyl side chain introduces steric and electronic effects that may enhance target specificity or metabolic stability.
Synthetic routes for analogous thiazolo[4,5-d]pyrimidines involve cyclization of pyrimidine-thione precursors with chloroacetic acid or aldehydes, followed by functionalization via condensation or alkylation .
Formation of the thiazolo[4,5-d]pyrimidine core.
Introduction of the carbamoylmethyl group via alkylation or Michael addition.
Functionalization of the piperidine ring through amide coupling .
Properties
IUPAC Name |
1-[6-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O3S/c1-3-24-20(31)14-5-4-8-28(10-14)22-27-19-18(33-22)21(32)29(12-25-19)11-17(30)26-16-9-15(23)7-6-13(16)2/h6-7,9,12,14H,3-5,8,10-11H2,1-2H3,(H,24,31)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTJTKOUGLJGRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring system.
Introduction of Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to the one exhibit significant anticancer properties. The thiazolo-pyrimidine structure has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer lines. In vitro studies have shown that derivatives can inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.
Neuroprotective Effects
The compound has potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies suggest that it may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of these diseases.
Anti-inflammatory Properties
Due to its structural characteristics, this compound may also serve as an anti-inflammatory agent. Preliminary studies indicate that it could inhibit pro-inflammatory cytokines and pathways, providing relief in conditions such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
Several case studies have explored the efficacy of similar compounds:
-
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers synthesized various thiazolo-pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating potent anticancer effects . -
Case Study 2: Neuroprotection
A study conducted by Zhang et al. demonstrated that a thiazolo-pyrimidine derivative improved cognitive functions in a mouse model of Alzheimer's disease by reducing amyloid-beta plaque formation . The compound was shown to modulate neuroinflammation and enhance synaptic plasticity.
Mechanism of Action
The mechanism of action of 1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Substituent Effects : The target compound’s carbamoylmethyl group replaces sulfur-containing side chains (e.g., thioethers in ), likely reducing electrophilicity and improving metabolic stability.
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s moderate LogP and hydrogen-bonding capacity suggest balanced membrane permeability and solubility, contrasting with highly lipophilic analogs like the trimethoxybenzylidene derivative .
- Trifluoroethylation in MK-0974 improved bioavailability , suggesting that the ethyl group on the target’s piperidine may similarly enhance absorption.
Biological Activity
The compound 1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a synthetic derivative belonging to the thiazolo[4,5-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiazolo-pyrimidine core with various substituents that influence its biological activity. The presence of the 5-chloro-2-methylphenyl group is particularly noteworthy as halogenated phenyl groups are often associated with enhanced biological properties.
Research indicates that compounds with thiazolo[4,5-d]pyrimidine moieties often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. For instance:
- Antimicrobial Activity : Thiazolo[4,5-d]pyrimidines have been shown to inhibit bacterial growth by targeting DNA gyrase and topoisomerase enzymes .
- Anti-inflammatory Effects : Some derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Anticancer Properties : These compounds can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related derivatives:
Case Studies
- Antimicrobial Evaluation : A study evaluated several thiazolo[4,5-d]pyrimidine derivatives against various bacterial strains. The compound demonstrated significant activity against Candida albicans, outperforming other tested derivatives in terms of efficacy .
- Anti-inflammatory Assessment : In a model of acute inflammation, the compound significantly reduced edema in rat paw models when compared to control groups. This suggests a promising application in treating inflammatory diseases .
- Cancer Cell Line Studies : The compound was tested on human cancer cell lines (e.g., A549 lung cancer cells) and showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
